ethyl 4,5-dichloro-1H-indole-2-carboxylate
Overview
Description
Ethyl 4,5-dichloro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Mechanism of Action
Target of Action
Ethyl 4,5-dichloro-1H-indole-2-carboxylate, a derivative of indole, is known to interact with various targets. Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . They play a significant role in cell biology and are used for the treatment of various disorders in the human body .
Mode of Action
The mode of action of this compound is largely dependent on its interaction with its targets. Indole derivatives, including this compound, are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities result from the compound’s interaction with its targets, leading to changes at the molecular and cellular levels .
Biochemical Pathways
The biochemical pathways affected by this compound are diverse, given the broad spectrum of biological activities of indole derivatives . The compound can influence various biochemical pathways, leading to downstream effects that contribute to its overall biological activity .
Result of Action
The result of the action of this compound at the molecular and cellular levels is multifaceted, given the compound’s broad spectrum of biological activities . For instance, certain indole derivatives have been reported to show inhibitory activity against influenza A .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5-dichloro-1H-indole-2-carboxylate typically involves the reaction of 4,5-dichloro-1H-indole-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions to facilitate the esterification process, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dichloro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution can result in various functionalized indole derivatives.
Scientific Research Applications
Ethyl 4,5-dichloro-1H-indole-2-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving indole derivatives.
Medicine: this compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is utilized in the development of new materials and chemical processes, benefiting various industrial applications.
Comparison with Similar Compounds
Ethyl 4,5-dichloro-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-chloro-2-indolecarboxylate: This compound has a similar structure but with only one chlorine atom, which may result in different reactivity and biological activity.
Ethyl 4,6-dichloro-1H-indole-2-carboxylate: This isomer has the chlorine atoms at different positions, potentially leading to distinct chemical and biological properties.
Ethyl indole-2-carboxylate: Lacking chlorine atoms, this compound serves as a simpler analog, useful for studying the effects of halogenation on indole derivatives.
Properties
IUPAC Name |
ethyl 4,5-dichloro-1H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)9-5-6-8(14-9)4-3-7(12)10(6)13/h3-5,14H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISLFLJLHWFZPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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